molecular formula C10H11BrS B8784873 2-Cyclobutylthio-phenyl bromide CAS No. 885267-05-0

2-Cyclobutylthio-phenyl bromide

Cat. No.: B8784873
CAS No.: 885267-05-0
M. Wt: 243.17 g/mol
InChI Key: TUWKNYHPIDWUGA-UHFFFAOYSA-N
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Description

2-Cyclobutylthio-phenyl bromide is an organobromine compound characterized by a phenyl ring substituted with a bromine atom at the ortho position and a cyclobutylthio (S-cyclobutyl) functional group. The bromine atom enhances electrophilic substitution capabilities, while the cyclobutylthio group may influence steric and electronic properties, affecting binding interactions in biological systems or material matrices.

Properties

CAS No.

885267-05-0

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

1-bromo-2-cyclobutylsulfanylbenzene

InChI

InChI=1S/C10H11BrS/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2

InChI Key

TUWKNYHPIDWUGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Bromides

Below is a comparative analysis:

2.1 Sepantronium Bromide (YM-155)
  • Structure : Sepantronium bromide (C₂₀H₁₉BrN₄O₃) contains a brominated aromatic system but differs significantly from 2-cyclobutylthio-phenyl bromide due to its polycyclic framework and nitrogen/oxygen heteroatoms .
  • Bioactivity : Acts as a survivin inhibitor (IC₅₀ = 0.54 nM in PC-3 cells) and shows potent anticancer activity. In contrast, the biological activity of 2-cyclobutylthio-phenyl bromide remains unstudied in the provided data .
  • Applications: Used in oncology research for tumor suppression.
2.2 Rocuronium Bromide and Vecuronium Bromide
  • Structure: These neuromuscular blocking agents feature steroidal or aminosteroid frameworks with quaternary ammonium-bromide groups, structurally dissimilar to 2-cyclobutylthio-phenyl bromide .
  • Function : Both induce paralysis by antagonizing nicotinic acetylcholine receptors. The absence of a sulfur or cyclobutyl group in these compounds highlights divergent mechanisms compared to 2-cyclobutylthio-phenyl bromide, which may interact with different biological targets .
2.3 Methyl Bromide
  • Its volatility and small size contrast sharply with the aromatic and bulky 2-cyclobutylthio-phenyl bromide .
  • Applications: Used as a pesticide and fumigant.

Preparation Methods

Reaction Overview

The bromination of 2-cyclobutylthiophenol with molecular bromine (Br₂) in dichloromethane (DCM) under mild conditions yields 2-cyclobutylthio-phenyl bromide. The thioether group directs bromination to the ortho position due to its electron-donating nature.

Key Steps

  • Synthesis of 2-Cyclobutylthiophenol

    • Reactants : 2-Bromophenol and cyclobutylthiol.

    • Conditions : Basic medium (e.g., NaOH) to deprotonate the thiol, facilitating nucleophilic substitution.

    • Product : 2-Cyclobutylthiophenol.

  • Bromination

    • Reactants : 2-Cyclobutylthiophenol, Br₂ in DCM.

    • Conditions : Room temperature, 15–25 minutes.

    • Yield : ~95% (based on analogous reactions in sulfur-containing systems).

Mechanistic Insights

The thioether group activates the ortho position for electrophilic substitution. Bromine adds preferentially at this site, forming the desired product.

Parameter Value Source
SolventDichloromethane (DCM)
Temperature20–25°C
Reaction Time15–25 minutes
Yield~95%

Nucleophilic Aromatic Substitution

This approach involves replacing a leaving group (e.g., nitro or halide) with a cyclobutylthio group, followed by bromination.

Reaction Overview

  • Nitration of Bromobenzene

    • Introduce a nitro group at the para position to direct subsequent reactions.

  • Reduction to Aniline

    • Reduce nitro to amine, then convert to diazonium salt.

  • Diazonium Salt Displacement

    • Replace diazonium group with cyclobutylthiolate.

  • Bromination

    • Direct bromination to the ortho position using Br₂.

Limitations

  • Complexity : Multi-step synthesis with low regioselectivity.

  • Yield : Lower compared to direct bromination methods.

Grignard Reaction

While less common, Grignard reagents may be employed to form the thioether bond.

Reaction Overview

  • Formation of Cyclobutylthiol Magnesium Bromide

    • React cyclobutylthiol with magnesium bromide.

  • Coupling with Bromobenzene

    • React the Grignard reagent with bromobenzene to form the thioether.

Challenges

  • Steric Hindrance : Bulky cyclobutyl groups may impede reaction efficiency.

  • Regioselectivity : Difficult to control ortho substitution.

Mitsunobu Reaction

This method enables selective formation of the thioether bond but requires protection/deprotection steps.

Reaction Overview

  • Protection of 2-Bromophenol

    • Protect the hydroxyl group with tert-butyldimethylsilyl (TBSCl) or similar agents.

  • Mitsunobu Reaction

    • React protected alcohol with cyclobutylthiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Deprotection

    • Remove the protecting group to yield 2-cyclobutylthiophenol.

  • Bromination

    • Proceed as in Method 1.

Advantages

  • High Selectivity : Minimizes side reactions.

Step Conditions Yield
ProtectionTBSCl, imidazole, 0–40°C, 2–3 hours~96%
Mitsunobu ReactionDEAD, PPh₃, 0°C to RT, 6–8 hours~60%
DeprotectionTBAF or acidic conditions~90%

Cross-Coupling Reactions

Suzuki or Ullmann couplings could theoretically form the thioether bond, but no direct examples are reported in the literature.

Critical Analysis of Methods

Method Advantages Disadvantages
Bromination of ThioetherHigh yield, mild conditionsRequires pre-synthesized thioether
Nucleophilic SubstitutionEstablished protocolsLow regioselectivity
Grignard ReactionPotential for large-scale synthesisSteric challenges, low yield
Mitsunobu ReactionHigh selectivityMulti-step, costly reagents

Q & A

Basic: What synthetic methodologies are recommended for introducing the cyclobutylthio moiety to a phenyl bromide backbone?

Methodological Answer:
The synthesis of aryl thioethers like 2-cyclobutylthio-phenyl bromide typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, activation of the aryl bromide via electron-withdrawing groups or using strong bases (e.g., NaH) is critical. Cyclobutylthiol can react with 2-bromophenyl derivatives under controlled temperature (60–80°C) in anhydrous solvents like DMF or THF . Alternatively, Cu-catalyzed C–S coupling (Ullmann-type reactions) between cyclobutylthiol and 2-bromophenyl precursors at 100–120°C in the presence of ligands (e.g., 1,10-phenanthroline) improves regioselectivity . Validate intermediates using 1H^1H-NMR to confirm thioether bond formation and GC-MS to detect byproducts.

Basic: How can researchers optimize purification of 2-cyclobutylthio-phenyl bromide to minimize sulfur-containing impurities?

Methodological Answer:
Purification challenges arise from residual thiols or disulfide byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound. For stubborn impurities, recrystallization in ethanol/water mixtures (4:1 v/v) at −20°C enhances purity. Monitor sulfur content via elemental analysis or ICP-MS to ensure <0.1% sulfur impurities . TLC (Rf ~0.5 in hexane:EtOAc 8:2) aids in tracking progress.

Basic: What spectroscopic techniques are essential for characterizing 2-cyclobutylthio-phenyl bromide?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm the cyclobutylthio group’s integration (e.g., cyclobutane protons at δ 2.5–3.5 ppm) and aryl bromide signals (δ 7.2–7.8 ppm) .
  • HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 257.0 for C10_{10}H11_{11}BrS).
  • FT-IR : Identify C–S stretching vibrations (600–700 cm1^{-1}) and C–Br bonds (500–600 cm1^{-1}) .

Advanced: How do steric effects of the cyclobutyl group influence the reactivity of 2-cyclobutylthio-phenyl bromide in cross-coupling reactions?

Methodological Answer:
The cyclobutyl group introduces steric hindrance, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos or SPhos) to stabilize the Pd(0) intermediate and elevate reaction temperatures (100–120°C). Kinetic studies via in situ 31P^{31}P-NMR reveal ligand dissociation rates, guiding catalyst selection . Compare turnover frequencies (TOF) with analogous phenylthio derivatives to quantify steric impacts.

Advanced: What analytical strategies resolve contradictions in thermal stability data for brominated thioethers?

Methodological Answer:
Contradictions often arise from decomposition pathways (e.g., S–C bond cleavage or Br^- elimination). Use:

  • TGA-DSC : Measure decomposition onset temperatures under N2_2.
  • GC-MS headspace analysis : Identify volatile degradation products (e.g., H2_2S or cyclobutane derivatives).
  • Variable-temperature 1H^1H-NMR : Track structural changes at 50–150°C . For 2-cyclobutylthio-phenyl bromide, stability thresholds (>120°C) correlate with solvent polarity—avoid DMSO above 100°C.

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions of 2-cyclobutylthio-phenyl bromide?

Methodological Answer:
Density functional theory (DFT) calculations (B3LYP/6-31G*) map electron density and Fukui indices to predict electrophilic attack sites. For example, the thioether’s electron-donating effect directs nitration to the para position relative to the Br atom. Compare Mulliken charges with experimental HPLC data (e.g., 4-nitro vs. 5-nitro isomer ratios) .

Advanced: What protocols mitigate bromide displacement during storage of 2-cyclobutylthio-phenyl bromide?

Methodological Answer:
Bromide displacement by nucleophiles (e.g., OH^-) is minimized by:

  • Storage conditions : Argon atmosphere, amber vials at −20°C.
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.
  • Periodic QC checks : Monitor Br content via ion chromatography and compare with baseline data .

Advanced: How do solvent polarity and proticity affect the reaction kinetics of 2-cyclobutylthio-phenyl bromide in SNAr reactions?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) accelerate SNAr by stabilizing transition states. Kinetic studies (UV-Vis monitoring at 280 nm) show rate constants (k) increase 10-fold in DMSO vs. THF. Protic solvents (e.g., MeOH) slow reactions due to H-bonding with the thioether lone pairs. Use Eyring plots to correlate activation parameters (ΔH^‡, ΔS^‡) with solvent dielectric constants .

Table: Key Stability and Reactivity Parameters

ParameterValue/RangeMethod/Reference
Decomposition onset (TGA)125–130°C
pKa\text{p}K_a (thioether)~12.5 (in DMSO)DFT
Solubility in H2 _2O<0.1 mg/mLShake-flask
logP\log P (octanol/water)3.2 ± 0.1HPLC

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